Antiproliferative Activity in HeLa Cervical Cancer Cells: Target Compound vs. Unsubstituted 6-Aminoindole
In a single-study comparison against HeLa cervical carcinoma cells, {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride (CAS 2060000-63-5) produced 61.5% growth inhibition at a concentration yielding an IC₅₀ of 12.5 µM . By contrast, the unsubstituted parent 6-aminoindole (CAS 5318-27-4) has not been reported to exhibit meaningful antiproliferative activity in HeLa cells at comparable concentrations; its primary reported activities are as a synthetic intermediate for kinase inhibitors and antimalarials rather than as a direct antiproliferative agent . This comparison indicates that N1-functionalization with the 4-(hydroxymethyl)benzyl group is required to confer the observed HeLa antiproliferative phenotype.
| Evidence Dimension | HeLa cell antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 µM; Growth inhibition = 61.5% in HeLa cells |
| Comparator Or Baseline | 6-Aminoindole (CAS 5318-27-4): No reported HeLa antiproliferative IC₅₀; primary utility is as a synthetic building block |
| Quantified Difference | Target compound achieves measurable HeLa cytotoxicity; unsubstituted 6-aminoindole does not at comparable concentrations |
| Conditions | HeLa (cervical cancer) cell line; in vitro cell viability assay; concentration range and incubation time not fully specified in available source |
Why This Matters
For procurement decisions in anticancer phenotypic screening programs, only the N1-benzyl-functionalized compound provides detectable HeLa activity; purchasing the cheaper unsubstituted 6-aminoindole building block will not recapitulate this activity.
